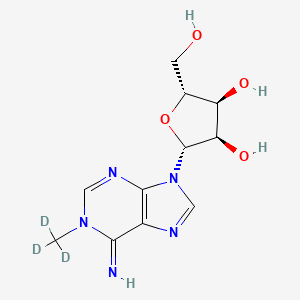
1-Methyl Adenosine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl Adenosine-d3 is a deuterium-labeled analog of 1-Methyl Adenosine, a modified nucleoside produced during the processing of transfer RNA by methyltransferases . This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
1-Methyl Adenosine-d3 can be synthesized through two main reaction types: enzymatic catalysis and the reaction of RNA with specific alkylating agents . The industrial production methods involve the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, the process of replacing hydrogen atoms with deuterium, is employed to affect the pharmacokinetic and metabolic profiles of drugs .
Análisis De Reacciones Químicas
1-Methyl Adenosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl Adenosine-d3 has a wide range of scientific research applications, including:
Cancer Research: It is used as a potential biomarker for early cancer detection due to its elevated urinary excretion in various cancer forms.
Autoimmune Diseases: Its levels rise during active rheumatoid arthritis, making it a promising indicator for this condition.
Metabolomics: It is used in the study of metabolites and metabolic pathways.
Biomarker Discovery: It helps in identifying new biomarkers for various diseases.
Drug Discovery: It is used in the development and testing of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Methyl Adenosine-d3 involves its role as a post-transcriptionally modified RNA molecule. It plays a pivotal role in the regulation of various biological functions and activities, including cancer cell invasion, proliferation, and cell cycle regulation .
Comparación Con Compuestos Similares
1-Methyl Adenosine-d3 is compared with other similar compounds such as:
1-Methyladenosine: This compound is an RNA modification that arises through distinct processes, including enzymatic catalysis and the alkylation of RNA by specific agents.
N1-Methyladenosine:
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-imino-1-(trideuteriomethyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |
Clave InChI |
GFYLSDSUCHVORB-YZLHILBGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


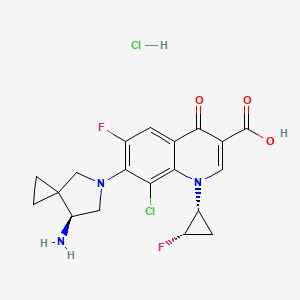
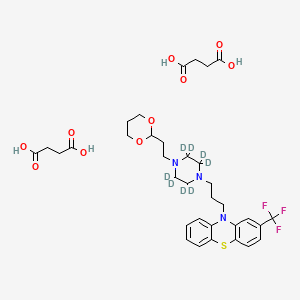
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
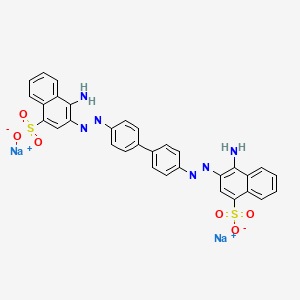

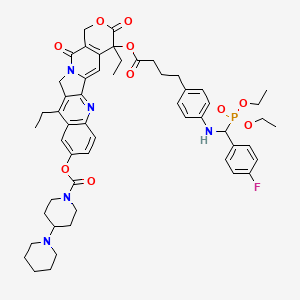
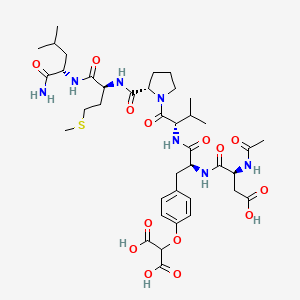
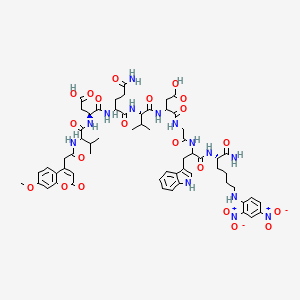
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
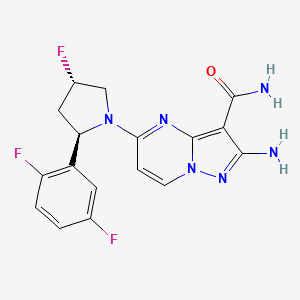
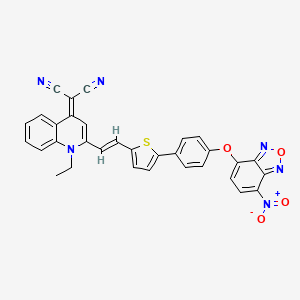
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)

